molecular formula C16H14Cl2N6O3S2 B15100466 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B15100466
M. Wt: 473.4 g/mol
InChI Key: QISZMSUIRMXPCR-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole derivatives, characterized by a triazole core substituted with an amino group at position 4 and a sulfanyl group at position 2. The triazole ring is further functionalized with a 2,4-dichlorophenyl group at position 5, while the sulfanyl moiety is linked to an acetamide group bearing a 4-sulfamoylphenyl substituent. Its structure combines electron-withdrawing chlorine atoms and a sulfonamide group, which are often associated with enhanced biological activity, particularly in antimicrobial and anti-inflammatory contexts .

Properties

Molecular Formula

C16H14Cl2N6O3S2

Molecular Weight

473.4 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C16H14Cl2N6O3S2/c17-9-1-6-12(13(18)7-9)15-22-23-16(24(15)19)28-8-14(25)21-10-2-4-11(5-3-10)29(20,26)27/h1-7H,8,19H2,(H,21,25)(H2,20,26,27)

InChI Key

QISZMSUIRMXPCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding triazole derivative. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent.

    Biology: The compound is used in research related to enzyme inhibition and protein binding studies.

    Pharmaceuticals: It is explored for its potential use in drug development, particularly for its triazole moiety which is known for its biological activity.

    Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound ID/Reference Triazole Substituents Acetamide Substituent Notable Groups
Target Compound 4-amino, 5-(2,4-dichlorophenyl) N-(4-sulfamoylphenyl) 2,4-dichloro, sulfamoyl
5-(4-chlorophenyl), 4-(p-tolyl) N-(4-chlorophenyl) 4-chloro, methyl
4-amino, 5-(4-chlorophenyl) N-(4-phenoxyphenyl) 4-chloro, phenoxy
4-amino, 5-(3-chlorophenyl) N-(4-acetamidophenyl) 3-chloro, acetamido
4-amino, 5-(furan-2-yl) N-aryl derivatives Furan, variable aryl
4-amino, 5-phenyl N-(3,4-dichlorophenyl) Phenyl, 3,4-dichloro
4-amino, 5-(2-hydroxyphenyl) N-(4-nitrophenyl/methoxyphenyl) Hydroxy, nitro/methoxy

Key Observations :

  • Chlorophenyl Variations: The position and number of chlorine atoms significantly influence activity.
  • Acetamide Substituents: The sulfamoyl group in the target compound contrasts with phenoxy (), acetamido (), or nitro/methoxy () groups.
  • Heterocyclic Replacements : Compounds with furan () or pyridyl () groups exhibit divergent activities, such as anti-exudative effects, highlighting the role of heteroaromatic rings in modulating target specificity .

Key Findings :

  • Anti-Exudative Activity : Furan-substituted triazoles () showed efficacy comparable to diclofenac, suggesting that electron-rich heterocycles may enhance anti-inflammatory effects. The target compound’s dichlorophenyl group, however, might favor different mechanisms, such as antimicrobial action .
  • Enzyme Inhibition: Hydroxyphenyl-substituted triazoles () exhibited nanomolar inhibition constants for reverse transcriptase, indicating that polar substituents improve binding affinity. The target compound’s sulfamoyl group could similarly enhance interactions with enzymatic active sites .

Physicochemical Properties

Table 3: Melting Points and Solubility Trends

Compound Melting Point (°C) Solubility Predictors Reference
Target Compound Not reported Moderate (sulfamoyl enhances polarity)
274–288 Low (crystalline, high m.p.)
Not reported High (acetamido improves solubility)

Analysis :

  • High melting points (e.g., 274–288°C in ) are typical for triazole derivatives due to strong intermolecular hydrogen bonding. The target compound likely shares this trend .
  • The sulfamoyl group may increase water solubility compared to non-polar substituents (e.g., phenoxy in ), though less than acetamido groups () .

Biological Activity

The compound 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18Cl2N4OS
  • Molecular Weight : 421.34 g/mol
  • CAS Number : 81914492

Structure

The structure of this compound features a triazole ring, which is known for its pharmacological significance. The presence of a sulfonamide group and a dichlorophenyl moiety enhances its potential biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-triazole possess broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis .

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies have indicated that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. A specific study evaluated several triazole derivatives and found that those with similar structural motifs to our compound exhibited notable antiproliferative effects against breast cancer cell lines .

Case Study: Apoptosis Induction

In a controlled experiment, the compound was tested against MCF-7 breast cancer cells. Results showed that treatment with the compound resulted in a significant increase in apoptotic cell death compared to untreated controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after 24 hours of exposure.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The triazole ring can interfere with enzyme functions critical for cellular metabolism.
  • Induction of Oxidative Stress : Increased reactive oxygen species (ROS) can lead to cellular damage and apoptosis.
  • Modulation of Cell Signaling Pathways : The compound may affect pathways involved in cell cycle regulation and apoptosis.

Comparative Analysis

Activity TypeCompound Structure FeaturesObserved Effects
AntimicrobialTriazole scaffold with sulfonamideBroad-spectrum antimicrobial
AnticancerTriazole with dichlorophenyl groupInduces apoptosis in cancer cells
MechanismEnzyme inhibition, oxidative stress inductionDisruption of cellular homeostasis

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